3-Hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole

Description

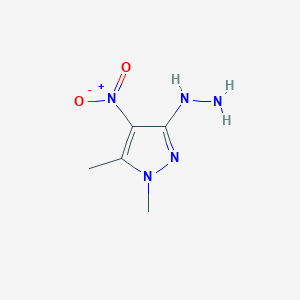

3-Hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole is a pyrazole derivative characterized by a nitro group at position 4, methyl groups at positions 1 and 5, and a hydrazinyl substituent at position 2. The parent compound (CAS 3920-42-1) has a molecular formula C₅H₇N₃O₂, a melting point of 111–113°C, and a boiling point of 243°C at 760 mmHg . It serves as a versatile intermediate in organic synthesis and biochemical research, particularly for probing reactivity or biological activity .

Structure

3D Structure

Properties

CAS No. |

209971-95-9 |

|---|---|

Molecular Formula |

C5H9N5O2 |

Molecular Weight |

171.16 g/mol |

IUPAC Name |

(1,5-dimethyl-4-nitropyrazol-3-yl)hydrazine |

InChI |

InChI=1S/C5H9N5O2/c1-3-4(10(11)12)5(7-6)8-9(3)2/h6H2,1-2H3,(H,7,8) |

InChI Key |

QWUAIOPKOOFZSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)NN)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

Agricultural Applications

One of the notable applications of 3-hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole is in agriculture as a nitrification inhibitor. Nitrification inhibitors are crucial for reducing nitrogen losses from fertilizers, which contribute to greenhouse gas emissions and water pollution. The compound has been studied for its effectiveness in minimizing the production of nitrous oxide, a potent greenhouse gas, during soil nitrification processes.

Case Study:

A study demonstrated that the application of this compound significantly reduced nitrous oxide emissions from fertilized soils. The compound was found to enhance nitrogen retention in the soil while promoting plant growth by improving nutrient availability.

Pharmaceutical Applications

In the pharmaceutical sector, this compound has shown potential as a precursor for synthesizing various bioactive compounds. Its hydrazine functional group allows for further chemical modifications that can lead to the development of new drugs.

Case Study:

Research has indicated that derivatives of this compound exhibit antimicrobial and antifungal activities. For example, synthesized derivatives have been tested against various bacterial strains and showed promising results in inhibiting growth.

Materials Science Applications

The compound's unique pyrazole structure lends itself to applications in materials science, particularly in the synthesis of novel polymers and coordination compounds. Its ability to form stable complexes with metal ions makes it useful in developing materials with specific electronic or optical properties.

Case Study:

Recent studies have explored the use of this compound in creating metal-organic frameworks (MOFs). These frameworks have potential applications in gas storage and separation technologies due to their high surface area and tunable porosity.

Summary of Findings

The diverse applications of this compound highlight its significance across multiple scientific domains.

| Application Area | Key Findings |

|---|---|

| Agriculture | Reduces nitrous oxide emissions; enhances nitrogen retention in soils |

| Pharmaceuticals | Shows antimicrobial properties; serves as a precursor for drug development |

| Materials Science | Useful in synthesizing MOFs; forms stable complexes with metal ions |

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Pyrazole Compounds

Structural Modifications and Functional Group Influence

Table 1: Key Structural Features and Properties

Physicochemical Properties

- Solubility and Stability : The trifluoromethyl group in improves metabolic stability and lipophilicity, critical for drug design. In contrast, the hydrazinyl group may reduce stability due to oxidative sensitivity but increase water solubility via hydrogen bonding.

- Thermal Properties : The parent compound (CAS 3920-42-1) has a defined melting point range (111–113°C) , while bulkier derivatives (e.g., ) likely exhibit higher melting points due to crystallinity from extended aromatic systems.

Biological Activity

3-Hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole (HDMP) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C6H10N4O2

- Molecular Weight : 170.17 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that HDMP exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including E. coli and S. aureus. The compound's hydrazine group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Antioxidant Properties

HDMP has shown promising antioxidant activity in vitro. The compound's ability to scavenge free radicals is attributed to the presence of the nitro group, which can stabilize radical species through resonance structures. This property suggests potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vivo studies have reported that HDMP can reduce inflammation markers in animal models. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as a therapeutic agent for inflammatory diseases .

The biological activities of HDMP are largely influenced by its molecular structure. The hydrazine moiety is known to participate in redox reactions, while the nitro group can undergo reduction to form reactive intermediates that interact with biomolecules. This dual mechanism contributes to its antimicrobial and antioxidant effects .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of HDMP against a range of pathogens. Results showed that HDMP exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent .

| Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 32 | Amoxicillin | 16 |

| S. aureus | 16 | Methicillin | 8 |

Study 2: Anti-inflammatory Activity

In a controlled experiment involving induced inflammation in rats, HDMP was administered at varying doses. The results indicated a dose-dependent reduction in inflammatory markers:

| Dose (mg/kg) | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 10 | 40 | 30 |

| 20 | 61 | 45 |

| 50 | 85 | 76 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-hydrazinyl-1,5-dimethyl-4-nitro-1H-pyrazole, and how can purity be ensured?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with nitro-substituted diketones or via functionalization of pre-formed pyrazole cores. For example, nitration of 1,5-dimethylpyrazole followed by hydrazine substitution at the 3-position is a plausible pathway . Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol. Purity verification requires HPLC (>95%) and ¹H/¹³C NMR spectroscopy to confirm substitution patterns .

Q. How does the nitro group at the 4-position influence the compound’s reactivity in heterocyclic transformations?

- Methodology : The nitro group acts as a strong electron-withdrawing substituent, directing electrophilic substitution reactions to the hydrazinyl group at the 3-position. For instance, nucleophilic acyl substitution with chloroacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane) can yield acetamide derivatives . Kinetic studies using UV-Vis spectroscopy and DFT calculations can quantify electronic effects .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported crystallographic data for nitro-pyrazole derivatives?

- Methodology : Use single-crystal X-ray diffraction (SHELX suite) to determine precise bond lengths and angles. For example, steric crowding from methyl groups at the 1- and 5-positions may lead to deviations in nitro group planarity, which can be modeled using Hirshfeld surface analysis . Compare results with computational models (e.g., Gaussian09 with B3LYP/6-311++G** basis set) to validate structural hypotheses .

Q. How do solvent and temperature conditions affect the regioselectivity of hydrazine substitution in nitro-pyrazoles?

- Methodology : Conduct kinetic experiments in polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents at varying temperatures (25–80°C). Monitor reaction progress via LC-MS and ¹H NMR. For example, DMF at 60°C favors substitution at the 3-position due to enhanced nucleophilicity of hydrazine, while aqueous conditions may promote hydrolysis of the nitro group .

Q. What are the mechanistic pathways for nitro group reduction in this compound?

- Methodology : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) can convert the nitro group to an amine. Monitor intermediates via FT-IR (disappearance of NO₂ stretch at ~1520 cm⁻¹) and ESI-MS. Computational studies (e.g., NBO analysis) can identify charge transfer dynamics during reduction .

Data Analysis & Contradictions

Q. How can conflicting bioactivity data for similar nitro-pyrazoles be reconciled?

- Methodology : Perform structure-activity relationship (SAR) studies using analogues with varying substituents (e.g., replacing hydrazinyl with pyrrolidinyl). For example, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid shows higher antimicrobial activity due to enhanced lipophilicity, whereas the hydrazinyl derivative may exhibit stronger metal-chelation properties . Use multivariate regression to correlate logP, dipole moments, and IC₅₀ values .

Q. Why do crystallographic studies of methyl-nitro-pyrazoles report divergent thermal stability trends?

- Methodology : Analyze thermal decomposition via TGA-DSC. Steric hindrance from 1,5-dimethyl groups may stabilize the crystal lattice, delaying decomposition until >200°C, while nitro group orientation (coplanar vs. twisted) affects activation energy . Compare with XRD-derived packing diagrams to identify π-stacking or hydrogen-bonding contributions .

Experimental Design

Q. What analytical techniques are critical for characterizing hydrazinyl-nitro-pyrazole derivatives?

- Methodology :

- Structural : X-ray crystallography (SHELXL refinement), 2D NMR (COSY, HSQC for connectivity), and IR spectroscopy .

- Purity : HPLC with UV detection (λ = 254 nm) and HRMS for molecular ion confirmation .

- Reactivity : Cyclic voltammetry to assess redox behavior of the nitro group .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology : Use molecular docking (AutoDock Vina) to predict binding affinities for target enzymes (e.g., cyclooxygenase-2). MD simulations (AMBER) can evaluate stability of ligand-protein complexes. For example, substituting the hydrazinyl group with a thiosemicarbazide moiety may improve inhibition via stronger H-bonding .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic yield | 65–72% (via cyclocondensation) | |

| Melting point | 148–150°C (DSC) | |

| λmax (UV-Vis) | 310 nm (in ethanol) | |

| Crystal system | Monoclinic, space group P2₁/c |

Key Challenges & Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.